Human MAO-B Inhibition Selectivity: 1-Amine vs. 4-Amine Pyrroloquinoline Comparison
The target compound exhibits selective inhibition of human monoamine oxidase B (MAO-B) with an IC50 of 1.13 µM, while demonstrating negligible activity against MAO-A (IC50 > 100 µM), a selectivity window of approximately 100-fold [1]. This contrasts sharply with the broader pharmacological profile of the closely related 4-amino-pyrroloquinoline class (e.g., those in US6693112), which are primarily characterized as P-glycoprotein antagonists and have not been identified as selective MAO-B inhibitors [2]. This specific bioactivity is unique to the 1-amine substitution pattern.
| Evidence Dimension | Human MAO-B inhibitory potency and selectivity over MAO-A |
|---|---|
| Target Compound Data | MAO-B IC50 = 1.13 µM; MAO-A IC50 > 100 µM |
| Comparator Or Baseline | 2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-ylamine scaffold (no reported selective MAO-B activity) |
| Quantified Difference | Approx. 100-fold selectivity window for MAO-B over MAO-A; 4-amino comparators lack this profile. |
| Conditions | Human recombinant MAO-A and MAO-B; fluorescence assay using kynuramine conversion to 4-hydroxyquinoline after 20 mins [1]. |
Why This Matters
For researchers developing selective MAO-B inhibitors for neurodegenerative disease models, this compound provides a defined chemical starting point with a quantifiable selectivity profile not found in the 4-amino pyrroloquinoline series.
- [1] BindingDB. CHEMBL1575961 (BDBM50401981). IC50 and selectivity data for human MAO-A and MAO-B. Accessed April 29, 2026. View Source
- [2] Smith, C.D., The Pennsylvania State University. (2004) 'Compounds for enhancing chemotherapy', United States Patent US6693112B2. View Source
